Enantioselectivity of 2-Fluorophenyl vs. Unsubstituted Phenyl in Co(II)-Salen-Catalyzed Henry Reaction
Under identical Co(II)-salen catalyst 1b conditions (2 mol% catalyst, CH₂Cl₂, −78 °C, i-Pr₂NEt), 2-fluorobenzaldehyde produces (R)-1-(2-fluorophenyl)-2-nitroethanol with substantially improved enantioselectivity compared to benzaldehyde [1]. The ortho-fluoro substituent enhances chiral induction through a combination of steric steering and electronic activation of the aldehyde carbonyl.
| Evidence Dimension | Enantiomeric excess (ee %) in asymmetric Henry reaction with nitromethane |
|---|---|
| Target Compound Data | 98% ee (HPLC, Chiralpak AD-H); quantitative isolated yield [1] |
| Comparator Or Baseline | Benzaldehyde (unsubstituted): 62% ee (catalyst 1b) or 74% ee (catalyst 1a); benzaldehyde delivers (R)-1-phenyl-2-nitroethanol [1] |
| Quantified Difference | Δee = +36 percentage points (catalyst 1b) or +24 percentage points (catalyst 1a) improvement with ortho-fluoro vs. unsubstituted phenyl |
| Conditions | 2 mol% Co(II)-salen catalyst (1a or 1b), 1 equiv i-Pr₂NEt, CH₂Cl₂, −78 °C, 18–116 h; ee determined by HPLC on Daicel Chiralpak AD-H or Chiralcel OD-H [1] |
Why This Matters
Procurement of the racemic or low-ee material would be scientifically indefensible when the asymmetric catalytic route can deliver 98% ee ortho-fluoro product vs. only 62% ee for the unsubstituted analog—a 36-percentage-point ee gap that fundamentally alters the feasibility of enantiopure downstream synthesis.
- [1] Kogami, Y.; Nakajima, T.; Ikeno, T.; Yamada, T. Enantioselective Henry reaction catalyzed by salen-cobalt complexes. Synthesis 2004, No. 12, 1947–1950. View Source
